3-Nitrobenzoic acid phenacyl ester
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Overview
Description
3-Nitrobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11NO5. It is characterized by the presence of a phenyl group, a nitro group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzoic acid phenacyl ester typically involves the esterification of 3-nitrobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzoic acid phenacyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The
Properties
CAS No. |
55153-32-7 |
---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25g/mol |
IUPAC Name |
phenacyl 3-nitrobenzoate |
InChI |
InChI=1S/C15H11NO5/c17-14(11-5-2-1-3-6-11)10-21-15(18)12-7-4-8-13(9-12)16(19)20/h1-9H,10H2 |
InChI Key |
IFIHMSKEYNMJPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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